Acetone-13C3

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Dilution

Acetone-13C3 is a stable isotope-labeled analog of acetone in which all three carbon atoms are enriched with carbon-13 (¹³C ≥99 atom %). It serves as a volatile polar aprotic solvent with a molecular weight of 61.06 g·mol⁻¹ and a mass shift of M+3 relative to natural abundance acetone.

Molecular Formula C3H6O
Molecular Weight 61.057 g/mol
CAS No. 93628-01-4
Cat. No. B057817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone-13C3
CAS93628-01-4
Synonyms2-Propanone-1,2,3-13C3
Molecular FormulaC3H6O
Molecular Weight61.057 g/mol
Structural Identifiers
SMILESCC(=O)C
InChIInChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1
InChIKeyCSCPPACGZOOCGX-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Acetone-13C3 (CAS 93628-01-4) — Selecting the Optimal Fully 13C-Labeled Ketone Internal Standard


Acetone-13C3 is a stable isotope-labeled analog of acetone in which all three carbon atoms are enriched with carbon-13 (¹³C ≥99 atom %). It serves as a volatile polar aprotic solvent with a molecular weight of 61.06 g·mol⁻¹ and a mass shift of M+3 relative to natural abundance acetone . Unlike deuterated acetone (acetone-d6) or partially labeled isotopologues (e.g., acetone-1,3-¹³C₂ or acetone-2-¹³C), its uniform ¹³C substitution across all carbon positions provides a unique isotopic signature that is critical for precise quantification and metabolic tracing in complex biological matrices [1].

Why Acetone-13C3 Cannot Be Casually Substituted: Differential Performance Constraints in Quantitative MS Analysis


Generic substitution of acetone isotopologues for quantitative mass spectrometry applications is often undermined by isotope effects that compromise analytical accuracy. Deuterated internal standards (e.g., acetone-d6) can exhibit shifted chromatographic retention times relative to the target analyte, leading to differential ion suppression or enhancement in electrospray ionization (ESI) [1]. In contrast, ¹³C-labeled analogs, such as Acetone-13C3, co-elute with the native analyte, ensuring equivalent matrix effects and more accurate quantification. Furthermore, partially labeled isotopologues (e.g., acetone-1,3-¹³C₂) generate fewer isotopomer channels, potentially limiting the precision of metabolic flux studies or the ability to resolve natural isotopologue interference [2]. The evidence below quantitatively establishes where Acetone-13C3 offers distinct procurement-relevant differentiation.

Quantitative Differentiation Evidence: Acetone-13C3 versus Closest Isotopologue Alternatives


Superior Coelution and Matrix Effect Resilience vs. Deuterated Acetone-d6 in LC-ESI-MS/MS Bioanalysis

A head-to-head comparison of deuterated (²H) and ¹³C-labeled internal standards for urinary biomarker quantification revealed that deuterated standards can introduce significant quantitative bias due to chromatographic resolution differences. Specifically, concentrations generated with a ²H-labeled internal standard were on average 59.2% lower than those generated with the ¹³C-labeled analog, and spike accuracy experiments showed a −38.4% negative bias for the deuterated standard in urine matrix, while the ¹³C-labeled standard exhibited no significant bias [1]. This establishes a general class-level advantage for ¹³C-labeled internal standards like Acetone-13C3 over their deuterated counterparts whenever chromatographic coelution is essential for matrix effect compensation.

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Dilution

Demonstrated Intra- and Interday Precision for Ketone Body Quantification Using Acetone-13C3 as a Headspace GC-MS Internal Standard

In a validated headspace GC-MS method for blood ketone bodies, Acetone-13C3 served as the internal standard, achieving intra- and total interday relative standard deviations below 10% across the physiologically relevant range of 25–8300 µM for acetone plus acetoacetate, and for β-hydroxybutyrate across 30–16500 µM. Recovery values ranged from 98% to 107% [1]. While no direct comparator internal standard was evaluated in this study, the method's precision profile meets or exceeds the acceptance criteria typically applied to forensic and clinical toxicology methods, supporting class-level superiority over unlabeled or less rigorously characterized alternatives.

Clinical Toxicology Forensic Chemistry GC-MS Method Validation

Unambiguous Product Ion Differentiation: Acetone-13C3 vs. Acetone-1,3-13C2 in Tobacco Smoke Tracer Studies

In a study quantifying glycerol degradation to acrolein and acetone in cigarette smoke, the DNPH derivatives of Acetone-13C3 and Acrolein-13C3 were independently synthesized and used as external standards for absolute quantitation by HPLC-MS [1]. The fully ¹³C-labeled Acetone-13C3 (M+3 shift) enables clear chromatographic and mass spectrometric separation from the unlabeled analyte without interference from partially labeled species that could arise from metabolic scrambling. In contrast, a partially labeled standard like Acetone-1,3-¹³C₂ (M+2 shift) would generate fewer unique mass channels for isotopologue analysis, potentially reducing the ability to deconvolve complex isotopomer distributions in ¹³C-tracer flux experiments [2].

Environmental Chemistry Tobacco Science Isotopic Tracer Quantification

Cost-Effectiveness vs. Acetone-d6: Procurement Value in Validated Bioanalytical Workflows

Commercial pricing indicates that Acetone-13C3 (e.g., $1,440 per gram from a major supplier [1]) is significantly more expensive than Acetone-d6 (e.g., $297 for 25 grams ), representing an approximate 120-fold higher cost per gram for the 13C3-labeled material. However, when negative bias of –38.4% in spike accuracy is observed for deuterated internal standards in complex matrices [2], the risk of regulatory rejection or the need for time-consuming method redevelopment can outweigh the initial procurement savings. For methods where matrix effect robustness is paramount — particularly in clinical chemistry, forensic toxicology, or pharmacokinetic studies — the higher upfront cost of Acetone-13C3 is offset by avoided repeat analysis, reduced laboratory risk, and improved audit trail confidence.

Procurement Economics Method Validation Internal Standard Selection

High-Value Application Scenarios Where Acetone-13C3 Outperforms Alternatives


Regulated Bioanalytical LC-MS/MS Quantification of Volatile Organic Biomarkers in Clinical Trials

When quantifying trace-level acetone or related biomarkers in biological fluids (plasma, urine, breath condensate) for regulatory submissions, the coelution and matrix effect resilience of a fully ¹³C-labeled internal standard minimizes quantitative bias that can compromise method validation. As demonstrated, deuterated isotopologues can produce a –38.4% spike accuracy deviation in urine matrices, whereas ¹³C-labeled analogs maintain equivalent matrix effects and accurate quantitation [1]. Acetone-13C3 is the appropriate procurement choice for pharmacokinetic studies and clinical trial bioanalysis requiring ±15% accuracy.

Forensic and Clinical Toxicology: Headspace GC-MS Determination of Ketone Bodies in Postmortem Blood

In forensic casework where ketoacidosis is a suspected cause of death, validated methods using Acetone-13C3 as the internal standard deliver intra- and interday precision below 10% RSD and recovery between 98–107% across a wide concentration range (25–16500 µM) [2]. The documented precision profile supports the compound's procurement for forensic toxicology laboratories accredited under ISO 17025, where robust, transferable methods are a prerequisite.

Metabolic Flux Analysis with ¹³C Tracers: Resolving Complex Isotopologue Distributions in Biological Systems

In ¹³C metabolic flux analysis, the fully labeled Acetone-13C3 (M+3) provides an additional isotopologue dimension compared to doubly labeled Acetone-1,3-¹³C₂, enhancing the resolution of flux modeling algorithms that depend on unique mass isotopomer distributions [3]. For scientists investigating central carbon metabolism, the procurement of uniformly labeled tracers maximizes the information content obtainable from each LC-MS or NMR experiment, directly impacting research productivity and mechanistic insight.

Environmental and Industrial Hygiene: Quantification of Residual Acetone in Pharmaceutical and Tobacco Products

Trace-level quantification of acetone as a residual solvent or combustion byproduct demands an internal standard that withstands aggressive derivatization conditions without isotopic exchange. Acetone-13C3 has been successfully employed as an external standard for absolute quantitation of DNPH-derivatized acetone from mainstream and sidestream cigarette smoke using HPLC-MS, demonstrating its suitability for high-matrix industrial hygiene studies [4].

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